molecular formula C12H15ClN2O3 B13900060 N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide

Cat. No.: B13900060
M. Wt: 270.71 g/mol
InChI Key: NNHZALTZEADMIK-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide: is an organic compound that features a nitrophenyl group substituted with a tert-butyl group and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide typically involves the nitration of 4-tert-butylaniline to form 4-tert-butyl-2-nitroaniline. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Reduction: N-(4-tert-butyl-2-aminophenyl)-2-chloroacetamide.

    Oxidation: tert-Butyl alcohol derivatives and other oxidized products.

Scientific Research Applications

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-2-nitrophenyl)acetamide
  • N-(4-tert-butyl-2-nitrophenyl)propyl ether
  • N-(4-tert-butyl-2-nitrophenyl)benzamide

Uniqueness

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide is unique due to the presence of both a nitrophenyl group and a chloroacetamide moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

N-(4-tert-butyl-2-nitrophenyl)-2-chloroacetamide

InChI

InChI=1S/C12H15ClN2O3/c1-12(2,3)8-4-5-9(14-11(16)7-13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16)

InChI Key

NNHZALTZEADMIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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